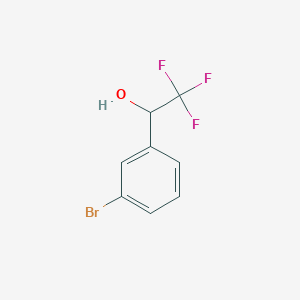

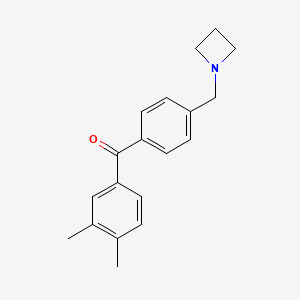

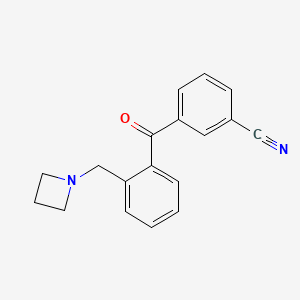

![molecular formula C11H12ClNO3S B1292477 2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid CAS No. 21056-72-4](/img/structure/B1292477.png)

2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and enzyme inhibition. While the exact compound is not directly mentioned in the provided papers, there are related compounds that offer insight into the potential characteristics and applications of this molecule. For instance, compounds with similar structures have been synthesized and evaluated for their biological activities, such as cytotoxic effects against cancer cell lines and as inhibitors of glutathione reductase, an enzyme involved in cellular antioxidant processes .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of malononitrile, CS2, and chloroacetone, as well as cyclization reactions to form the desired molecular structures . Another synthesis approach for a related compound includes the one-pot reaction of lithiated propargylamines with isothiocyanates, followed by treatment with alkyl 2-bromoacetates . These methods suggest that the synthesis of "2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid" could potentially involve similar reagents and reaction conditions, tailored to introduce the appropriate functional groups and achieve the desired molecular scaffold.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, NMR, mass spectrometry, and X-ray crystallography . These studies provide detailed information on the geometry and stereochemistry of the molecules. For example, the molecular structure of a thiophene-containing compound was optimized and confirmed by X-ray crystallography, revealing intramolecular interactions that stabilize the molecule's geometry . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the compound, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the presence of acetyl and amino groups suggests potential for further chemical modifications and participation in various chemical reactions, such as acylation, amidation, or nucleophilic substitution . Additionally, the presence of a sulfanyl group adjacent to a carboxylic acid could influence the compound's reactivity, possibly through intramolecular interactions or by serving as a site for chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid" are not directly provided, related compounds have been described in terms of their solubility, stability, and spectroscopic properties . For example, a derivative of danshensu was synthesized to improve its chemical stability and liposolubility . The solubility of a compound in organic and aqueous solutions can be an important factor in its application as a pharmaceutical agent or in chemical reactions . Spectroscopic properties, such as those obtained from FT-IR, NMR, and mass spectrometry, provide valuable information for the identification and characterization of the compound.

properties

IUPAC Name |

2-acetamido-3-(4-chlorophenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIHHVVSWNGRAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633960 |

Source

|

| Record name | N-Acetyl-S-(4-chlorophenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid | |

CAS RN |

21056-72-4 |

Source

|

| Record name | N-Acetyl-S-(4-chlorophenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

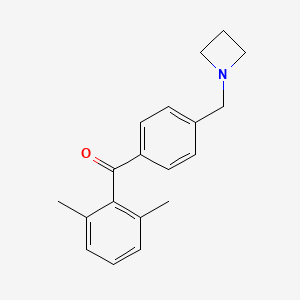

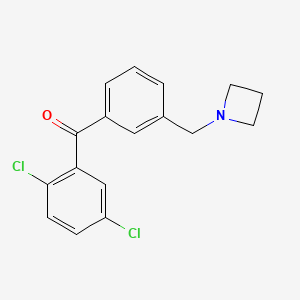

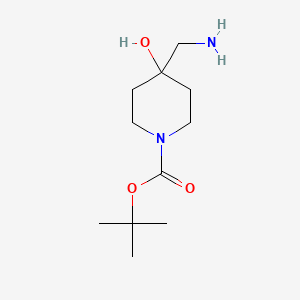

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)